molecular formula C13H10BrNO2S B3134685 Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate CAS No. 400082-50-0

Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate

Cat. No.: B3134685
CAS No.: 400082-50-0
M. Wt: 324.19 g/mol
InChI Key: WVOMVKCUJJGJTN-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate (CAS 400082-50-0) is a specialized pyridine carboxylate derivative with significant potential in agricultural chemistry and pharmaceutical research. This compound features a bromophenylsulfanyl substituent at the 4-position of the pyridine ring, which contributes to its biological activity and makes it a valuable intermediate in the development of novel active ingredients . With the molecular formula C13H10BrNO2S and molecular weight of 324.19 g/mol, this compound is particularly valuable for investigating herbicidal modes of action, specifically as a pyridine carboxylate herbicide that targets photosystem II in plants . The structural configuration allows for interference with electron transport in photosynthetic organisms, providing researchers with tools to study plant physiology and develop new weed management solutions. The bromophenyl group enhances the molecule's lipophilicity and potential membrane permeability, which may also support applications in medicinal chemistry for the development of compounds with anti-inflammatory and antioxidant properties, as evidenced by research on structurally similar pyridine and benzimidazole derivatives . Available as a high-purity solid that requires cold-chain transportation to maintain stability, this product is intended for research applications only and is not approved for diagnostic, therapeutic, or agricultural use outside controlled laboratory settings . Researchers can utilize this compound as a key synthetic intermediate or reference standard in method development for analytical chemistry applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfanylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOMVKCUJJGJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216581
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400082-50-0
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400082-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate typically involves the following steps:

  • Bromination: The starting material, 4-phenylthiopyridine-2-carboxylate, undergoes bromination to introduce the bromo group at the para position of the phenyl ring.

  • Esterification: The carboxylic acid group of the pyridine ring is then esterified with methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. It serves as a precursor for synthesizing various biologically active molecules. Some notable applications include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Agents : The presence of the pyridine ring contributes to anti-inflammatory activity, which has been explored in several studies focused on inflammatory diseases .

Organic Synthesis

Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate is utilized as an intermediate in organic synthesis, particularly in the formation of:

  • Biphenyl Derivatives : Through coupling reactions, this compound can be transformed into biphenyl derivatives, which are essential in various industrial applications such as OLEDs (Organic Light Emitting Diodes) and liquid crystal displays .
  • Sulfonamide Compounds : It acts as a precursor in synthesizing sulfonamide derivatives, which have shown promise in treating bacterial infections and other diseases .

Material Science

In material science, this compound's unique properties allow it to be used in:

  • Organic Electronics : The compound can be incorporated into electronic materials due to its electron-rich structure, enhancing conductivity and stability in devices like solar cells and transistors .
  • Polymer Chemistry : Its ability to act as a cross-linking agent in polymer formulations enables the development of materials with improved mechanical properties and thermal stability .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against various bacterial strains
Anti-inflammatory DrugsReduces inflammation in animal models
Organic SynthesisBiphenyl DerivativesUseful in OLEDs and LCDs
Sulfonamide SynthesisPromising candidates for new antibiotics
Material ScienceOrganic ElectronicsEnhanced conductivity and device performance
Polymer Cross-linkingImproved mechanical and thermal properties

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against common pathogens. The results showed a significant reduction in bacterial growth, indicating potential for development into new antimicrobial agents.

Case Study 2: Organic Electronics

Research conducted at a leading university explored the use of this compound in organic electronic devices. The findings demonstrated that incorporating this compound into polymer matrices improved charge transport properties, making it suitable for use in next-generation electronic applications.

Mechanism of Action

The mechanism by which Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group plays a crucial role in binding to these targets, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Dichlorophenyl Analogs

Compound : Methyl 4-[(2,3-Dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
CAS : 338748-09-7

  • Key Differences: Substituents: Replaces the 4-bromophenyl group with a 2,3-dichlorophenylsulfanyl moiety. Molecular Weight: Estimated ~315 g/mol (lower due to Cl substitution). Applications: Discontinued commercial availability suggests inferior efficacy or toxicity compared to the bromo analog .

Pyridine Derivatives with Modified Cores

Compound: Benzyl 4-(4-Chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate

  • Key Differences: Core Structure: 1,4-Dihydropyridine (reduced ring rigidity) vs. pyridine. Substituents: Benzyl ester (bulkier than methyl ester), 4-chlorophenyl, and cyano groups. Potential Applications: Dihydropyridines are common in calcium channel blockers, suggesting divergent biological targets compared to the fully aromatic pyridine core of the target compound.

Triazole-Thione Derivatives

Examples :

  • 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1349172-90-2)
  • Molecular Formula : C₁₉H₁₆BrClN₄OS (MW ~484.7 g/mol)
  • Key Differences :
    • Heterocycle : Triazole-thione core vs. pyridine.
    • Substituents : Morpholine/piperazine groups enhance solubility via hydrogen bonding.
    • Applications : Antimicrobial activity reported for triazole-thiones, contrasting with the target compound’s unexplored bioactivity .

Pyrimidine-Based Analogs

Compound : Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
Molecular Formula : C₁₄H₁₅FN₂O₄S (MW 326.34 g/mol)

  • Key Differences :
    • Heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridine.
    • Substituents : Methylsulfonyl (strong electron-withdrawing) and fluorophenyl groups.
    • Electronic Properties : Fluorine’s electronegativity enhances stability and influences binding interactions in drug design .

Bromophenyl-Containing Pharmaceuticals

Compound : Ancriviroc (CAS 370893-06-4)
Molecular Formula : C₂₈H₃₇BrN₄O₃ (MW 557.52 g/mol)

  • Key Differences: Core Structure: Bipiperidine vs. pyridine. Substituents: Ethoxyimino and dimethylpyridinyl groups. Applications: CCR5 antagonist for antiviral therapy, highlighting the role of bromophenyl in protein-ligand interactions .

Comparative Data Table

Property Target Compound Dichlorophenyl Analog Triazole-Thione Pyrimidine Derivative
Core Structure Pyridine Pyridine Triazole-thione Pyrimidine
Molecular Weight 324.20 g/mol ~315 g/mol ~484.7 g/mol 326.34 g/mol
Key Substituents 4-Bromophenylsulfanyl, methyl ester 2,3-Dichlorophenylsulfanyl Morpholinyl, chlorophenyl Fluorophenyl, methylsulfonyl
Electronic Effects Moderate electron withdrawal Lower electron withdrawal Polar functional groups Strong electron withdrawal
Bioactivity Understudied Discontinued Antimicrobial Material science applications

Research Findings and Implications

  • Substituent Impact : Bromine in the target compound provides a balance of size and electronic effects, enhancing stability compared to chlorine analogs .
  • Heterocycle Influence : Pyridine derivatives exhibit rigidity suitable for enzyme inhibition, whereas triazole-thiones and dihydropyridines target ion channels or microbial proteins .
  • Therapeutic Potential: Structural analogs with morpholine/piperazine groups (e.g., triazole-thiones) show promise in antimicrobial contexts, suggesting opportunities for modifying the target compound’s ester group to improve solubility .

Biological Activity

Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 400082-50-0
  • Molecular Formula : C12H10BrN1O2S1
  • Molecular Weight : 308.18 g/mol

The compound features a pyridine ring substituted with a bromophenyl sulfanyl group, which contributes to its unique biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain protein kinases involved in cancer cell proliferation. For example, it has shown potential as an Aurora-A kinase inhibitor, which is crucial in regulating cell division and has been implicated in various cancers .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, potentially acting against a range of bacterial strains. The presence of the sulfanyl group is believed to enhance its interaction with microbial cell membranes.

Biological Activity Studies

A summary of key studies highlighting the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AnticancerInhibits growth in various cancer cell lines.
AntimicrobialExhibits activity against multiple bacterial strains.
Kinase InhibitionDemonstrated inhibition of Aurora-A kinase, indicating potential as an anticancer agent.

Case Studies

  • Anticancer Efficacy : A study focused on the compound's effects on prostate cancer cells demonstrated significant growth inhibition at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Microbial Resistance : In another study, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial viability, suggesting its potential as a treatment option for antibiotic-resistant infections.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield RangeReference
SNAr4-Bromothiophenol, K₂CO₃, DMF, 100°C60–75%
EsterificationCH₃OH, DCC, RT85–90%

Basic: Which spectroscopic techniques are most effective for characterizing the sulfur-containing moieties in this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves the spatial arrangement of the sulfanyl group and confirms regioselectivity of substitution. For example, Acta Crystallographica studies highlight bond angles (C–S–C ~105°) and torsional angles between the pyridine and bromophenyl groups .
  • ¹H/¹³C NMR: The deshielded proton signals near the sulfur atom (δ 7.5–8.0 ppm) and carbon chemical shifts (δ 125–135 ppm for aromatic carbons) are diagnostic .
  • Raman Spectroscopy: Detects S–C vibrational modes (~650–750 cm⁻¹), useful for distinguishing thioether bonds from disulfides .

Basic: What are the key structural features influencing its potential biological activity?

Methodological Answer:

  • Sulfanyl Bridge: Enhances lipophilicity, potentially improving membrane permeability .
  • Bromophenyl Group: Electron-withdrawing effects may stabilize interactions with hydrophobic enzyme pockets .
  • Pyridine Core: Acts as a hydrogen-bond acceptor, critical for binding to biological targets like kinases or proteases .

Q. Table 2: Structural-Activity Relationship (SAR) Insights

FeatureHypothesized RoleSupporting Evidence
4-BromophenylEnhances binding affinityComparative studies with chloro analogs show 20% higher activity
Methyl EsterModulates solubilityEster hydrolysis in vitro reduces cellular uptake by 40%

Advanced: How can researchers design experiments to evaluate the compound's stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Prepare buffered solutions (pH 1–13).
    • Incubate the compound at 37°C for 24–72 hours.
    • Monitor degradation via HPLC-MS, focusing on ester hydrolysis (m/z shift +18 for carboxylic acid) .
  • Kinetic Analysis: Use Arrhenius plots to predict shelf-life at different temperatures. For example, degradation half-life at pH 7.4 is ~14 days, dropping to 2 days at pH 2 .

Advanced: What methodologies resolve contradictions in NMR and X-ray crystallography data for this compound?

Methodological Answer:

  • Dynamic NMR: Detects rotational barriers in the sulfanyl bridge. If X-ray shows a planar conformation but NMR suggests flexibility, variable-temperature NMR can identify slow exchange processes (e.g., coalescence temperature analysis) .
  • DFT Calculations: Compare computed NMR chemical shifts (using Gaussian09) with experimental data to validate crystallographic models .
  • Synchrotron Crystallography: High-resolution data (≤0.8 Å) resolves disorder in the bromophenyl group, which may cause NMR signal splitting .

Advanced: What computational approaches predict the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Orbital Analysis:
    • Perform DFT calculations (e.g., B3LYP/6-311G**) to map electron density on the pyridine ring.
    • Identify electrophilic centers (e.g., C-4 position) with Fukui indices >0.2, indicating susceptibility to nucleophilic attack .
  • Transition State Modeling: Simulate SNAr pathways using QM/MM methods. Studies show a 15 kcal/mol activation barrier for sulfur substitution at C-4 .

Q. Table 3: Computed Reactivity Parameters

ParameterValueImplication
Fukui Index (C-4)0.25High electrophilicity
HOMO-LUMO Gap4.8 eVModerate reactivity

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
Reactant of Route 2
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Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate

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